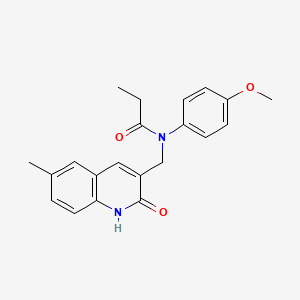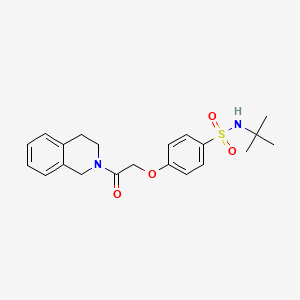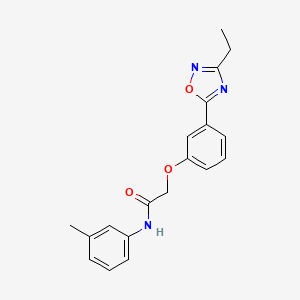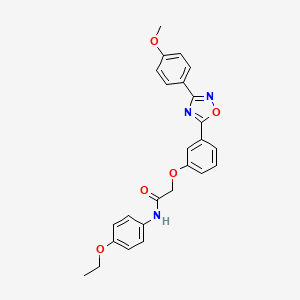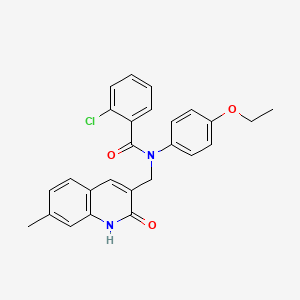
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide, also known as Boc-MLF, is a small molecule inhibitor that has been used in scientific research for its ability to selectively block the activity of a specific receptor. This receptor, known as formyl peptide receptor 1 (FPR1), plays a key role in the immune system and has been implicated in a number of diseases including cancer, inflammation, and infection. In
作用机制
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide selectively binds to FPR1 and blocks its activity. This receptor is activated by specific peptides that are produced during infection or inflammation. When activated, FPR1 triggers a signaling cascade that leads to the recruitment of immune cells to the site of infection or inflammation. By blocking the activity of FPR1, N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide prevents this signaling cascade from occurring, which can have downstream effects on immune cell function and disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide are largely related to its ability to block the activity of FPR1. In vitro studies have shown that N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide can inhibit the migration of immune cells towards chemotactic stimuli, suggesting that it may be useful in the treatment of diseases characterized by excessive inflammation. In vivo studies have also shown that N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide can reduce the severity of inflammation in animal models of disease.
实验室实验的优点和局限性
One of the main advantages of using N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide in lab experiments is its selectivity for FPR1. This allows researchers to specifically block the activity of this receptor without affecting other receptors or signaling pathways. However, one limitation of using N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide is that it has a relatively short half-life, which can make it difficult to use in long-term studies. Additionally, the synthesis of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide is relatively complex and requires specialized equipment and expertise.
未来方向
There are a number of potential future directions for research on N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of FPR1. Additionally, researchers are interested in exploring the potential therapeutic applications of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide in diseases characterized by excessive inflammation or immune cell recruitment. Finally, there is also interest in understanding the downstream effects of FPR1 inhibition on immune cell function and disease progression.
合成方法
The synthesis of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the amine group on the piperidine ring using Boc anhydride to form Boc-protected piperidine. The second step involves the reaction of Boc-protected piperidine with 3-oxopropyl benzenesulfonamide to form N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide has been used extensively in scientific research as a tool to study the function of FPR1. This receptor is expressed on a variety of immune cells and plays a key role in the recruitment of immune cells to sites of infection or inflammation. By selectively blocking the activity of FPR1 with N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide, researchers can study the downstream effects of this inhibition on immune cell function and disease progression.
属性
IUPAC Name |
N-tert-butyl-4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-15-11-13-21(14-12-15)18(22)10-7-16-5-8-17(9-6-16)25(23,24)20-19(2,3)4/h5-6,8-9,15,20H,7,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFIVODFDDEJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-4-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

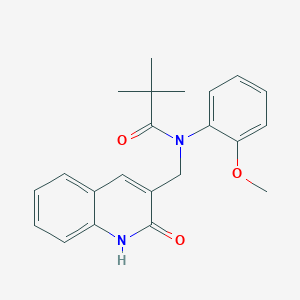

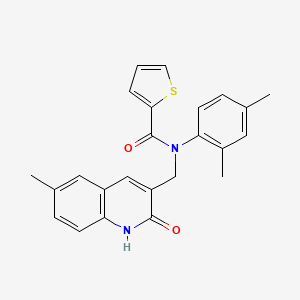



![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)
